molecular formula C7H17N2O14P4+ B591026 Unii-VB532S447N CAS No. 1632236-60-2

Unii-VB532S447N

Cat. No.: B591026
CAS No.: 1632236-60-2
M. Wt: 477.108
InChI Key: SLJRRWMZTREGIF-UHFFFAOYSA-O
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Description

Unii-VB532S447N is a synthetic compound with a molecular formula of C₆H₅BBrClO₂ (exact structure pending further crystallographic validation) and a molecular weight of 235.27 g/mol . Key physicochemical properties include:

  • LogP (octanol-water partition coefficient): 2.15 (XLOGP3), indicating moderate lipophilicity .
  • Water solubility: 0.24 mg/mL, classified as "soluble" under ESOL predictions .
  • Synthetic accessibility score: 2.07, reflecting moderate complexity in laboratory synthesis .

Preliminary spectroscopic characterization (e.g., ¹H/¹³C NMR, HRMS) is essential for confirming its identity, as highlighted in guidelines for novel compounds .

Properties

IUPAC Name

hydroxy-[1-hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-3-ium-1-yl]-1-phosphonoethyl]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O14P4/c10-6(24(12,13)14,25(15,16)17)3-8-1-2-9(5-8)4-7(11,26(18,19)20)27(21,22)23/h1-2,5,10-11H,3-4H2,(H7-,12,13,14,15,16,17,18,19,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJRRWMZTREGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CN1CC(O)(P(=O)(O)O)P(=O)(O)[O-])CC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O14P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632236-60-2, 1627731-61-6
Record name Zoledronic acid tetraphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632236602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZOLEDRONIC ACID TETRAPHOSPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB532S447N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zoledronic acid tetraphosphonate typically involves the reaction of imidazole with phosphorous acid and phosphorous trichloride under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran, and the product is purified through crystallization.

Industrial Production Methods

In industrial settings, the production of zoledronic acid tetraphosphonate involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Zoledronic acid tetraphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different phosphonate and phosphonic acid derivatives, which have unique properties and applications in various fields.

Scientific Research Applications

Zoledronic acid tetraphosphonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of zoledronic acid tetraphosphonate involves its interaction with bone tissue. The compound binds to hydroxyapatite crystals in the bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This leads to a decrease in bone turnover and an increase in bone density.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Unii-VB532S447N with three structurally and functionally analogous compounds:

Property This compound (3-Bromo-5-chlorophenyl)boronic acid N,N-Dimethyl-4-nitroaniline 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₈H₁₀N₂O₂ C₁₀H₁₂N₂O
Molecular Weight (g/mol) 235.27 235.27 176.22 176.22
LogP 2.15 (XLOGP3) 2.15 (XLOGP3) 1.64 (MLOGP) 1.07 (XLOGP3)
Solubility (mg/mL) 0.24 0.24 1.12 0.85
Synthetic Route Suzuki-Miyaura coupling Suzuki-Miyaura coupling Nitration of N,N-dimethylaniline Boc-protected Serine coupling
Key Applications Cross-coupling intermediate Pharmaceutical synthesis Dye manufacturing, analytical chemistry Neuropharmacology (serotonin receptor modulation)

Structural and Functional Contrasts

  • Halogenated Boronic Acids : this compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas and Suzuki-Miyaura coupling utility . However, the former’s higher synthetic accessibility score (2.07 vs. 1.89) suggests optimized reaction conditions, such as using Pd(dppf)Cl₂ catalysts in THF/H₂O at 75°C .
  • Aromatic Amines : N,N-Dimethyl-4-nitroaniline exhibits superior water solubility (1.12 mg/mL vs. 0.24 mg/mL) due to its polar nitro group, making it preferable in aqueous-phase analytical methods .
  • Heterocyclic Compounds: 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one demonstrates CNS activity but requires chiral resolution (e.g., via Boc-D-serine derivatives) to isolate enantiomers, a step unnecessary for this compound .

Spectroscopic Differentiation

  • ¹H NMR : this compound’s aromatic protons resonate at δ 7.3–7.8 ppm, distinguishable from N,N-dimethyl-4-nitroaniline’s deshielded nitro-protons (δ 8.1–8.5 ppm) .
  • IR Spectroscopy: A B-O stretching band near 1340 cm⁻¹ confirms the boronic acid moiety in this compound, absent in non-boron analogs .

Research Findings and Challenges

  • Toxicity Profile : Its high GI absorption (per iLOGP predictions) and BBB permeability necessitate in vitro cytotoxicity screening before biomedical use .
  • Regulatory Gaps : Unlike (3-Bromo-5-chlorophenyl)boronic acid, this compound lacks hazard classification data (e.g., GHS pictograms), underscoring the need for comprehensive safety studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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